molecular formula C22H17ClN6OS B2389749 N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide CAS No. 1207059-79-7

N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

Cat. No. B2389749
CAS RN: 1207059-79-7
M. Wt: 448.93
InChI Key: TYQOOMMYBNTANS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17ClN6OS and its molecular weight is 448.93. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study focused on the vibrational spectroscopic signatures of a similar molecule, characterizing it through Raman and Fourier transform infrared spectroscopy, supplemented by density functional theory (DFT) modeling. The study provided insights into the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, indicating its potential for antiviral applications. Hirshfeld surface analysis was used to understand intermolecular contacts, highlighting the molecule's structural and electronic properties relevant for pharmacokinetic applications and virus inhibition activity (Mary, Pradhan, & James, 2022).

Conformational and Structural Studies

Research into the conformations of related molecules through dipole moment measurements and quantum chemical calculations revealed insights into their structural properties and potential functionalities. Such studies contribute to understanding the molecule's behavior and interactions, potentially informing its applications in various scientific domains (Ishmaeva et al., 2015).

Antimicrobial and Enzyme Inhibition Potential

Investigations into the antimicrobial and enzyme inhibition properties of derivatives of similar molecules have shown promising results. These studies highlight the potential for these compounds to serve as bases for developing new antibacterial and anti-enzymatic agents, offering insights into their pharmacological applications (Siddiqui et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study synthesized and analyzed benzothiazolinone acetamide analogs, focusing on their vibrational spectra, electronic properties, and photochemical modeling. This research aimed to assess the compounds' suitability as photosensitizers in dye-sensitized solar cells (DSSCs), revealing their light harvesting efficiency and potential in photovoltaic applications. Moreover, molecular docking studies explored their interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6OS/c23-17-9-5-4-8-16(17)13-24-20(30)14-31-22-26-25-21-19-12-18(15-6-2-1-3-7-15)27-29(19)11-10-28(21)22/h1-12H,13-14H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOOMMYBNTANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5Cl)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.